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Compound of Interest

Compound Name: 8-Methoxy-3-methylquinoline

Cat. No.: B156204

For researchers, scientists, and professionals in drug development, this technical guide
provides a detailed overview of the spectroscopic data for the heterocyclic compound 8-
Methoxy-3-methylquinoline. This document compiles available data for Proton Nuclear
Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (33C NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for the
characterization and utilization of this compound in research and development.

While a complete, unified set of spectroscopic data for 8-Methoxy-3-methylquinoline from a
single source is not readily available in the public domain, this guide synthesizes relevant data
from analogous compounds and provides standardized experimental protocols to aid in its
empirical determination.

Spectroscopic Data Summary

The following tables present anticipated and observed spectral data for 8-Methoxy-3-
methylquinoline and its close structural analogs. This information is crucial for the structural
elucidation and purity assessment of the compound.

Table 1: *H NMR Spectral Data

Data for a closely related compound, 2-chloro-3-ethynyl-8-methoxy quinoline, is provided as a
reference for the expected chemical shifts in an 8-methoxyquinoline system.
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity
ppm) (J, Hz)

H-ethynyl 3.49 S

OCHs 4.06 S

H-7 7.10 d 7.5
H-5 7.34 d 8.1
H-6 7.47-7.52 m

H-4 8.30 S

Source: Supporting Information - The Royal Society of Chemistry[1]

Table 2: *C NMR Spectral Data

Data for 2-chloro-3-ethynyl-8-methoxy quinoline is provided as a reference.

Carbon Chemical Shift (6, ppm)
OCHs 56.1

C-ethynyl 78.2,84.1

C-7 109.7

C-5 118.8

C-4a 126.6

C-6 126.7

C-3 127.9

C-8a 130.8

C-4 142.5

C-2 145.0

C-8 155.8
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Source: Supporting Information - The Royal Society of Chemistry[1]

Table 3: IR Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule.
For aromatic compounds like 8-Methoxy-3-methylquinoline, characteristic peaks are

expected.
Wavenumber (cm—?) Assignment
3100-3000 Aromatic C-H stretch
1600-1585 Aromatic C=C in-ring stretch
1500-1400 Aromatic C=C in-ring stretch
~1250 Aryl-O stretch (for methoxy group)
900-675 C-H out-of-plane ("oop") bending

Note: These are general ranges for aromatic compounds and may vary slightly for the specific

molecule.[2]

Table 4: Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering insights into its structure.

m/z Interpretation

173 [M]* (Molecular lon)
158 [M-CHs]*

145 [M-COJ*

130 [M-CH3-COJ*

Note: The molecular weight of 8-Methoxy-3-methylquinoline is 173.19 g/mol . Fragmentation
patterns for methoxyquinolines often involve the loss of a methyl radical followed by carbon
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monoxide.

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The
following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring *H and 3C NMR spectra of quinoline derivatives is as follows:

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a
suitable deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube. Tetramethylsilane
(TMS) is typically used as an internal standard (0O ppm).

 Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300
MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

e 1H NMR Acquisition: A standard pulse sequence is used. Key parameters include a spectral
width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is commonly used. A wider
spectral width (0-200 ppm) is necessary, and a larger number of scans are typically required
to achieve a good signal-to-noise ratio.

o Data Processing: The acquired free induction decay (FID) is processed using a Fourier
transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the standard method for obtaining an
infrared spectrum.

e Sample Preparation: For solid samples, a small amount of the compound is finely ground
with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can
be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample
is placed directly on the crystal.
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e Instrumentation: An FT-IR spectrometer is used to record the spectrum.

o Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal)
is recorded first. Then, the sample spectrum is recorded. The instrument scans the mid-
infrared range, typically from 4000 to 400 cm~1.

o Data Processing: The instrument's software automatically subtracts the background
spectrum from the sample spectrum to produce the final infrared spectrum, which is typically
plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Electron lonization (EIl) is a common method for the mass spectrometric analysis of small
organic molecules.

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC).

« lonization: In the ion source, the sample is bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation of the molecule.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Data Visualization

To illustrate the general workflow of spectroscopic analysis for a chemical compound like 8-
Methoxy-3-methylquinoline, the following diagram is provided.
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General workflow for the spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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